molecular formula C7H4BrClN2 B3218637 5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-03-5

5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218637
CAS No.: 1190311-03-5
M. Wt: 231.48 g/mol
InChI Key: PKPLQEFEMFNDGJ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine: is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of both bromine and chlorine atoms attached to the pyrrolo[3,2-b]pyridine core. It is a valuable intermediate in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Chlorination: The synthesis of 5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and chlorination of pyrrolo[3,2-b]pyridine. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. Chlorination can be performed using chlorine gas or thionyl chloride.

    Cyclization Reactions: Another method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-b]pyridine ring system, followed by selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled halogenation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-b]pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrrolo[3,2-b]pyridine derivative.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of kinase inhibitors and other bioactive molecules.

    Drug Discovery: Utilized in the development of new therapeutic agents targeting various diseases.

Industry:

    Material Science: Applied in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: Used in the synthesis of agrochemical compounds with potential pesticidal or herbicidal activity.

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The molecular targets and pathways involved can vary, but it often interacts with protein kinases, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 5-Bromo-7-azaindole

Uniqueness: 5-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in pharmaceutical applications.

Properties

IUPAC Name

5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPLQEFEMFNDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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